(S)-6-Hydroxywarfarin is an oxidized metabolite of (S)-warfarin, formed primarily by the cytochrome P450 (CYP) enzyme CYP2C9 in the liver. [, ] It is one of the major circulating metabolites of warfarin in humans. [] (S)-6-Hydroxywarfarin, along with other hydroxywarfarin metabolites, plays a role in the complex pharmacokinetic profile of warfarin.
(S)-6-Hydroxywarfarin is classified as a phenolic compound due to its hydroxyl group attached to an aromatic ring. It falls under the category of anticoagulants and is recognized for its role in influencing the pharmacokinetics of warfarin therapy. The compound is typically sourced from metabolic processes in humans and other organisms that metabolize warfarin.
The synthesis of (S)-6-Hydroxywarfarin involves the enzymatic hydroxylation of warfarin. This reaction is primarily facilitated by cytochrome P450 enzymes, with CYP2C9 being the major isoform responsible for this transformation. The general reaction can be summarized as follows:
In industrial settings, chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often utilized to separate and quantify this enantiomer alongside other metabolites, ensuring high precision in its production .
The molecular formula of (S)-6-Hydroxywarfarin is C19H18O4, with a molecular weight of approximately 314.35 g/mol. Its structure features a coumarin backbone with a hydroxyl group at the sixth carbon position. The three-dimensional configuration significantly influences its biological activity and interaction with various proteins.
(S)-6-Hydroxywarfarin undergoes various chemical reactions, including:
The key reagents involved in these reactions include cytochrome P450 enzymes, NADPH, and various cofactors necessary for enzymatic activity .
The mechanism of action of (S)-6-Hydroxywarfarin is closely related to its role as a metabolite of warfarin. It interacts with vitamin K epoxide reductase, inhibiting vitamin K recycling, which is essential for synthesizing clotting factors. This inhibition leads to decreased blood coagulation.
These properties are crucial for determining the handling and storage requirements for (S)-6-Hydroxywarfarin in both laboratory and clinical settings .
(S)-6-Hydroxywarfarin serves several important roles in scientific research:
(S)-6-Hydroxywarfarin (C₁₉H₁₆O₅; MW 324.33 g/mol) is a monohydroxylated metabolite derived from the anticoagulant S-warfarin. The hydroxyl group is positioned at the C6 carbon of the coumarin ring system, resulting in a chiral center at C6 with strict S-configuration. This stereochemistry is critical for its biochemical interactions, particularly its binding affinity to cytochrome P450 (CYP) enzymes and vitamin K epoxide reductase (VKOR). The compound exhibits planar asymmetry due to the fused coumarin-benzopyrone structure, with the 6-hydroxy group altering electron distribution across the ring system. This modification reduces its vitamin K antagonism potency compared to the parent S-warfarin, as confirmed by in vitro activity assays [3] [8].
(S)-6-Hydroxywarfarin undergoes pH-dependent tautomerization, facilitated by the proximity of the C4 carbonyl and C6 hydroxyl groups. Under physiological conditions (pH 7.4), it forms a stable hemiketal structure through an intramolecular nucleophilic addition. This cyclic hemiketal (Figure 1) dominates in aqueous solutions and influences the metabolite’s solubility and protein-binding behavior. Nuclear magnetic resonance (NMR) studies reveal equilibrium between the open-chain hydroxycarbonyl form (∼25%) and the hemiketal (∼75%), with the latter exhibiting enhanced stability in plasma [8].
Table 1: Key Physicochemical Properties of (S)-6-Hydroxywarfarin
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₉H₁₆O₅ | High-resolution MS |
Exact Mass | 324.0998 Da | ESI-MS |
logP (Octanol-Water) | 2.8 ± 0.3 | Chromatographic determination |
pKa (Hydroxyl Group) | 9.1 | Potentiometric titration |
Dominant Tautomer (pH 7.4) | Hemiketal (75%) | ¹H-NMR |
(S)-6-Hydroxywarfarin is primarily generated via CYP2C9-catalyzed aromatic oxidation of S-warfarin. This isoform exhibits high regioselectivity for the C6 position, with kinetic studies showing a Kₘ of 20 μM and Vₘₐₓ of 0.34 nmol/min/nmol P450 for recombinant CYP2C9*1 [1] [5]. The reaction proceeds through a classic cytochrome P450 oxidative mechanism:
CYP2C9 polymorphisms significantly impact this pathway. The CYP2C92 (R144C) and *3 (I359L) variants reduce catalytic efficiency (Vₘₐₓ/Kₘ) by 30–80%, explaining interpatient variability in warfarin clearance [1] [8].
Table 2: Enzymatic Kinetics of (S)-6-Hydroxywarfarin Formation
Enzyme System | Kₘ (μM) | Vₘₐₓ (nmol/min/nmol P450) | Vₘₐₓ/Kₘ (μL/min/nmol) |
---|---|---|---|
Recombinant CYP2C9*1 | 20 | 0.34 | 17.0 |
Human Liver Microsomes | 25 | 0.041* | 1.64 |
CYP2C9*2 Variant | 37 | 0.22 | 5.95 |
CYP2C9*3 Variant | 55 | 0.11 | 2.00 |
**Expressed as nmol/min/mg microsomal protein [1] [5] [8]*
While CYP2C9 dominates S-warfarin 6-hydroxylation, competing isoforms contribute to metabolic diversification:
These competing pathways create a metabolic network where enzyme inhibition or induction alters (S)-6-hydroxywarfarin yield. For example, CYP2C9 inhibitors (e.g., sulfaphenazole) reduce 6-hydroxylation by >80%, while CYP3A4 inducers (e.g., rifampicin) shift metabolism toward 10-hydroxylation [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7